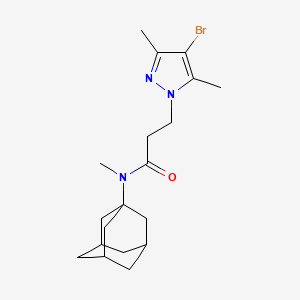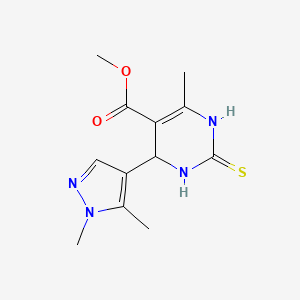![molecular formula C21H25ClN4O B14928378 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B14928378.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(2Z)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with benzohydrazide: The chlorinated pyrazole is coupled with benzohydrazide in the presence of a base like triethylamine.
Formation of the bicyclic heptane structure: This step involves the reaction of the intermediate with a bicyclic ketone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzohydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
- **4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE
Uniqueness
The presence of the chlorine atom on the pyrazole ring and the bicyclic heptane structure makes 4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)BENZOHYDRAZIDE unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H25ClN4O |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide |
InChI |
InChI=1S/C21H25ClN4O/c1-20(2)16-8-9-21(20,3)18(10-16)24-25-19(27)15-6-4-14(5-7-15)12-26-13-17(22)11-23-26/h4-7,11,13,16H,8-10,12H2,1-3H3,(H,25,27)/b24-18- |
InChI Key |
YGYFFKUTSVRNMU-MOHJPFBDSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14928297.png)
![2-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928302.png)
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14928308.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)

![6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928316.png)
![2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928330.png)
![ethyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14928341.png)
![N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928345.png)
![2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928349.png)

![3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14928359.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928360.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928367.png)
